molecular formula C18H15NO4 B13705313 Methyl 5-[4-(Benzyloxy)phenyl]isoxazole-3-carboxylate

Methyl 5-[4-(Benzyloxy)phenyl]isoxazole-3-carboxylate

Cat. No.: B13705313
M. Wt: 309.3 g/mol
InChI Key: OLNOOWNJWWOLPE-UHFFFAOYSA-N
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Description

Methyl 5-[4-(Benzyloxy)phenyl]isoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This particular compound is characterized by the presence of a benzyloxy group attached to the phenyl ring, which is further connected to the isoxazole ring. The compound’s structure and properties make it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-[4-(Benzyloxy)phenyl]isoxazole-3-carboxylate typically involves a multi-step process. One common method includes the cyclization of an alkyne with a nitrile oxide through a (3+2) cycloaddition reaction. This reaction is often catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .

Industrial Production Methods: In industrial settings, the production of isoxazole derivatives like this compound may involve large-scale cycloaddition reactions under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-[4-(Benzyloxy)phenyl]isoxazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 5-[4-(Benzyloxy)phenyl]isoxazole-3-carboxylate has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.

    Medicine: Research explores its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.

    Industry: It finds applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-[4-(Benzyloxy)phenyl]isoxazole-3-carboxylate involves its interaction with specific molecular targets. The benzyloxy group enhances its binding affinity to certain enzymes and receptors, modulating their activity. The isoxazole ring plays a crucial role in stabilizing the compound’s interaction with these targets, leading to desired biological effects .

Comparison with Similar Compounds

Comparison: Methyl 5-[4-(Benzyloxy)phenyl]isoxazole-3-carboxylate stands out due to the presence of the benzyloxy group, which imparts unique chemical and biological properties. This group enhances the compound’s lipophilicity and binding affinity, making it more effective in certain applications compared to its analogs .

Properties

Molecular Formula

C18H15NO4

Molecular Weight

309.3 g/mol

IUPAC Name

methyl 5-(4-phenylmethoxyphenyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C18H15NO4/c1-21-18(20)16-11-17(23-19-16)14-7-9-15(10-8-14)22-12-13-5-3-2-4-6-13/h2-11H,12H2,1H3

InChI Key

OLNOOWNJWWOLPE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NOC(=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

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